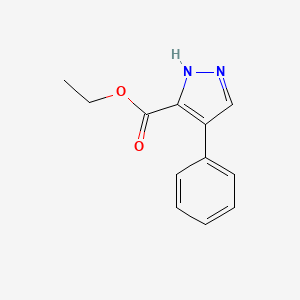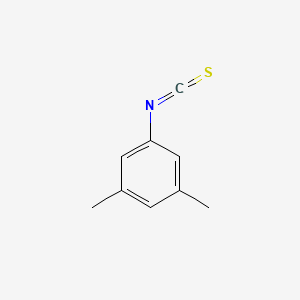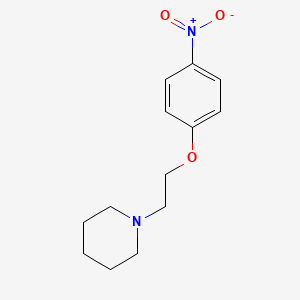
ethyl 4-phenyl-1H-pyrazole-3-carboxylate
Vue d'ensemble
Description
Ethyl 4-phenyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C12H12N2O2 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as ethyl 4-phenyl-1H-pyrazole-3-carboxylate, can be achieved through various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific synthesis method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis
The molecular structure of ethyl 4-phenyl-1H-pyrazole-3-carboxylate consists of a pyrazole ring attached to a phenyl group and an ethyl ester group . The InChI code for this compound is 1S/C12H12N2O2/c1-2-16-12(15)11-10(8-13-14-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14) .Chemical Reactions Analysis
Pyrazoles, including ethyl 4-phenyl-1H-pyrazole-3-carboxylate, are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including [3+2] cycloaddition reactions with dialkyl azodicarboxylates .Physical And Chemical Properties Analysis
Ethyl 4-phenyl-1H-pyrazole-3-carboxylate is a solid substance at room temperature . It has a molecular weight of 216.24 .Applications De Recherche Scientifique
Synthesis and Characterization
Ethyl 4-phenyl-1H-pyrazole-3-carboxylate and its derivatives have been widely studied for their synthesis and characterization. For instance, S. Viveka et al. (2016) synthesized ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate through a one-pot condensation reaction, and its structure was confirmed through various spectroscopic methods including single-crystal X-ray diffraction (Viveka et al., 2016). Similarly, another research by S. Viveka et al. (2016) focused on structural and spectral investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a related derivative, using experimental and theoretical approaches (Viveka et al., 2016).
Applications in Organic Synthesis
In organic chemistry, these compounds are used as precursors and intermediates in various syntheses. Eglė Arbačiauskienė et al. (2011) utilized ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates in Sonogashira-type cross-coupling reactions to synthesize condensed pyrazoles (Arbačiauskienė et al., 2011).
Biological and Pharmacological Investigations
Some derivatives of ethyl 4-phenyl-1H-pyrazole-3-carboxylate have been evaluated for their biological activities. A. Yue et al. (2010) synthesized and tested various compounds for their auxin activities, finding that some showed potential as growth inhibitors for wheat gemmae (Yue et al., 2010). Liang-Wen Zheng et al. (2010) synthesized a series of novel derivatives and assessed their potential in suppressing A549 lung cancer cell growth (Zheng et al., 2010).
Synthesis and Crystal Structure Analysis
The synthesis and crystal structure analysis of various derivatives of ethyl 4-phenyl-1H-pyrazole-3-carboxylate have been a significant area of research. Qi et al. (2011) synthesized a novel derivative and analyzed its structure, finding moderate acrosin inhibition activity (Qi et al., 2011).
Miscellaneous Applications
Other studies have explored different applications of these compounds. For instance, P. Dohare et al. (2017) investigated the use of pyranpyrazole derivatives, including ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, as corrosion inhibitors for mild steel, showing promising results for industrial applications (Dohare et al., 2017).
Safety And Hazards
Orientations Futures
Pyrazoles, including ethyl 4-phenyl-1H-pyrazole-3-carboxylate, have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . The goal of ongoing research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
Propriétés
IUPAC Name |
ethyl 4-phenyl-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)11-10(8-13-14-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUUXGPEWAUSLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10288372 | |
| Record name | ethyl 4-phenyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-phenyl-1H-pyrazole-3-carboxylate | |
CAS RN |
6963-62-8 | |
| Record name | 6963-62-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55495 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 4-phenyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[(2-Amino-6-methylpyrimidin-4-yl)disulfanyl]-6-methylpyrimidin-2-amine](/img/structure/B1584118.png)
![6-Chloro-2-isopropyl-1H-benzo[d]imidazole](/img/structure/B1584120.png)





![Ethyl 2-(benzo[d]thiazol-2-yl)acetate](/img/structure/B1584130.png)

